molecular formula C12H17NOS B13530278 3-(4-(Methylthio)phenoxy)piperidine

3-(4-(Methylthio)phenoxy)piperidine

Cat. No.: B13530278
M. Wt: 223.34 g/mol
InChI Key: SDNJQTYWQTYHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenoxy)piperidine is an organic compound with the molecular formula C12H17NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenoxy)piperidine typically involves the reaction of 4-(Methylthio)phenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where 4-(Methylthio)phenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the reaction temperature and time, are carefully controlled to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

3-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)phenol: A precursor in the synthesis of 3-(4-(Methylthio)phenoxy)piperidine.

    Piperidine: The parent compound, which is a common building block in organic synthesis.

    Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the methylthio-substituted phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-(4-methylsulfanylphenoxy)piperidine

InChI

InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

SDNJQTYWQTYHAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.